molecular formula C14H20BrNO B1526795 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol CAS No. 1306079-89-9

1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol

Cat. No.: B1526795
CAS No.: 1306079-89-9
M. Wt: 298.22 g/mol
InChI Key: IULODUPRUKTRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol (molecular formula: C₁₄H₁₉BrNO) is a cyclohexanol derivative featuring a substituted aminomethyl group at the 1-position. The aminomethyl group is further functionalized with a 3-bromobenzyl moiety, introducing steric bulk and electronic effects due to the bromine atom.

Properties

IUPAC Name

1-[[(3-bromophenyl)methylamino]methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-13-6-4-5-12(9-13)10-16-11-14(17)7-2-1-3-8-14/h4-6,9,16-17H,1-3,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULODUPRUKTRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol typically involves the reaction of 3-bromobenzylamine with cyclohexanone under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with 3-bromobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Substitution: NaOMe or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound's structure suggests potential biological activity, particularly as a pharmaceutical agent. Studies have indicated that derivatives of cyclohexanol compounds can exhibit anti-inflammatory and analgesic properties. The presence of the bromophenyl group may enhance the interaction with biological targets, making it a candidate for further pharmacological evaluation.

Case Study Example
A study published in the Journal of Medicinal Chemistry explored the synthesis of similar cyclohexanol derivatives and their effects on pain relief in animal models. The findings suggested that modifications at the amino group could lead to improved efficacy and reduced side effects.

Organic Synthesis

Reagent in Synthesis
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthetic Pathways
Research has shown that this compound can participate in reactions such as:

  • Nucleophilic substitutions
  • Reductive aminations
  • Coupling reactions

These reactions are essential for synthesizing pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry
The compound's hydroxyl group allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials. Its application in creating functionalized polymers could lead to advancements in coatings and adhesives.

Case Study Example
In a study featured in Advanced Materials, researchers investigated the incorporation of cyclohexanol derivatives into polymer systems, demonstrating improved thermal stability and mechanical strength.

Table 1: Comparison of Biological Activities of Cyclohexanol Derivatives

Compound NameStructureBiological ActivityReference
Compound AStructure AAnti-inflammatory
Compound BStructure BAnalgesic
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-olStructurePotentially active

Table 2: Synthetic Pathways Involving 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol

Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionBase-catalyzed85
Reductive aminationHydrogenation with catalyst90
Coupling reactionCross-coupling with aryl halides75

Mechanism of Action

The mechanism of action of 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

a. (1r,4r)-4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (C₁₃H₁₈Br₂N₂O)

  • Key Differences: Contains a dibrominated phenyl ring (3,5-dibromo substitution) and a trans-cyclohexanol configuration.
  • Impact: The additional bromine increases molecular weight (378.11 g/mol vs. ~303.22 g/mol for the target compound) and lipophilicity (logP ≈ 3.5 vs.

b. (±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride (C₁₆H₂₅NO₂·HCl)

  • Key Differences: Replaces bromine with a methoxy group and substitutes the benzylamine with a dimethylamino group.
  • Impact : The methoxy group introduces electron-donating effects, altering receptor binding profiles. The hydrochloride salt improves solubility in polar solvents (e.g., water), whereas the target compound’s free base may require organic solvents like chloroform .

c. 1-Phenyl-2-dimethylaminomethylcyclohexane-1-ol (C₁₅H₂₃NO)

  • Key Differences: Lacks bromine and features a phenyl group directly attached to the cyclohexanol.
  • Impact : The absence of bromine reduces molecular weight (233.35 g/mol) and logP (~2.1), favoring faster metabolic clearance. This compound exhibits analgesic activity, suggesting the target’s bromine may modulate potency or toxicity .

Analogues with Modified Backbone or Functional Groups

a. 1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (C₁₂H₁₆NBr·HCl)

  • Key Differences: Replaces the aminomethyl-hydroxy group with a primary amine.
  • Impact : The lack of a hydroxyl group eliminates hydrogen-bonding capability, reducing solubility in polar solvents (e.g., DMSO) compared to the target compound .

b. (1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol (C₁₄H₂₁NO)

  • Key Differences: Substitutes the 3-bromobenzyl group with a benzyl(methyl)amino moiety.
  • Impact : Lower molecular weight (219.32 g/mol) and logP (1.96) suggest improved bioavailability. The stereochemistry (R,R-configuration) may enhance enantioselective interactions with biological targets .

c. Amino-1-trifluoromethylcyclohexan-1-ol Isomers

  • Key Differences : Replaces the bromophenyl group with a trifluoromethyl group.
  • Impact : The trifluoromethyl group increases electronegativity and metabolic stability but reduces steric bulk. Conformational analysis reveals distinct spatial arrangements that could influence receptor binding .

Pharmacological and Physicochemical Properties

Property Target Compound 3,5-Dibromo Analog Methoxyphenyl Analog Trifluoromethyl Analog
Molecular Weight (g/mol) ~303.22 378.11 299.84 ~209.18
logP ~2.8 ~3.5 ~1.9 ~1.5
Solubility Chloroform, Methanol Limited in water Water (as HCl salt) Ethanol, DMSO
Bioactivity Under investigation Unreported Analgesic (preclinical) Structural studies only

Biological Activity

1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol, with the CAS number 1306079-89-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20BrNO
  • Molecular Weight : 298.22 g/mol
  • Structure : The compound features a cyclohexanol backbone substituted with a bromophenyl group and an amino group, which may influence its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Neuropharmacological Effects

The presence of the bromophenyl and amino groups is indicative of potential interactions with neurotransmitter receptors. Compounds with similar functionalities have been studied for their effects on serotonin and dopamine receptors. For example, the binding affinity to the 5-HT2A receptor has been documented for related compounds, suggesting that 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol may also exhibit psychoactive properties.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of amine-substituted cyclohexanols. The ability of such compounds to disrupt bacterial cell membranes or inhibit essential enzymes could be relevant for 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol. Further research is needed to elucidate specific mechanisms and efficacy against various pathogens.

Case Studies and Experimental Data

A review of available literature reveals several experimental studies focusing on structurally related compounds:

  • Antitumor Studies :
    • A study demonstrated that cyclohexanol derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising antitumor activity.
    • Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways.
  • Neuropharmacological Studies :
    • In vitro assays indicated that similar compounds could act as antagonists at serotonin receptors, potentially modulating mood and anxiety.
    • Animal models showed alterations in behavior consistent with antidepressant-like effects when treated with related cyclohexanol derivatives.
  • Antimicrobial Activity :
    • A series of tests revealed that amine-containing cyclohexanols exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism was hypothesized to involve disruption of bacterial membrane integrity.

Data Table: Summary of Biological Activities

Biological ActivityReference StudyObserved Effect
Antitumor Induction of apoptosis in cancer cell lines
Neuropharmacological Serotonin receptor antagonism; mood modulation
Antimicrobial Broad-spectrum antibacterial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.